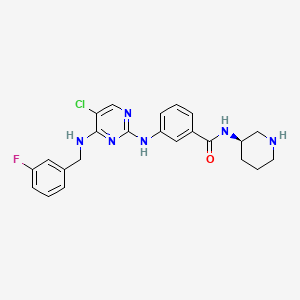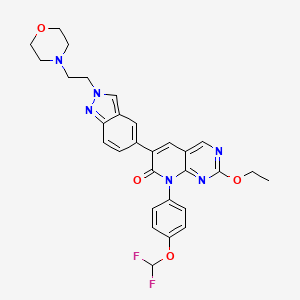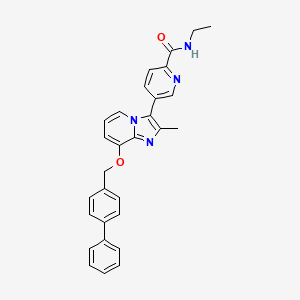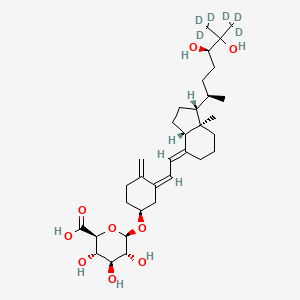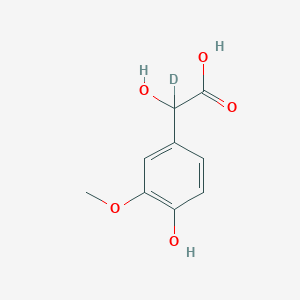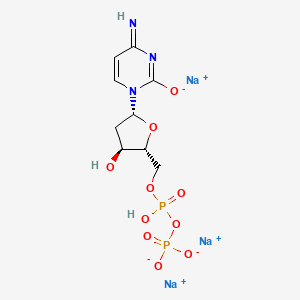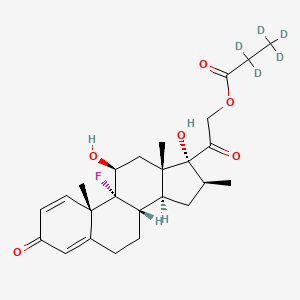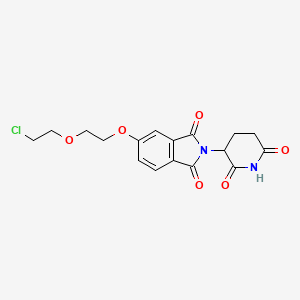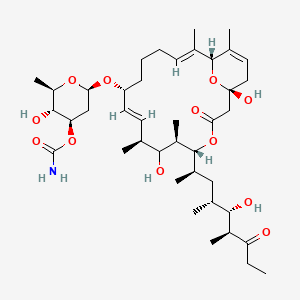
17-Hydroxyventuricidin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-Hydroxyventuricidin A is a potent antifungal compound belonging to the family of macrolide antibiotics. It is known for its specific inhibition of mitochondrial ATP synthase, making it a valuable tool in scientific research . This compound was originally isolated from the bacterium Streptomyces and has shown significant antibiotic activity against various bacterial and fungal species .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyventuricidin A involves complex organic reactions, typically starting from simpler macrolide structures. The key steps include glycosylation, hydroxylation, and macrolactonization. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, especially at the glycosyl moiety, where different sugar units can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Glycosylation reactions often use glycosyl donors and Lewis acids as catalysts.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as glycosylated analogs with different sugar units.
科学研究应用
17-Hydroxyventuricidin A has a wide range of applications in scientific research:
Chemistry: It is used to study the structure-activity relationships of macrolide antibiotics and to develop new synthetic methodologies.
作用机制
The mechanism of action of 17-Hydroxyventuricidin A involves the inhibition of mitochondrial ATP synthase by binding to the F0 subunit of the enzyme complex. This binding effectively blocks proton translocation through the enzyme, disrupting ATP synthesis and leading to cell death . The compound’s ability to uncouple ATP synthesis from electron transport is also utilized to potentiate the effects of other antibiotics, such as gentamicin .
相似化合物的比较
Venturicidin B: Another macrolide antibiotic with similar antifungal properties.
Venturicidin C: A newly discovered 20-membered macrolide with potent antifungal activity.
Irumamycin: A related macrolide with similar structural features and biological activities.
Uniqueness: 17-Hydroxyventuricidin A stands out due to its specific inhibition of mitochondrial ATP synthase and its ability to potentiate the effects of other antibiotics. Its unique structure, featuring a hydroxyl group at the 17th position, differentiates it from other venturicidins and contributes to its distinct biological activities .
属性
分子式 |
C41H67NO12 |
|---|---|
分子量 |
766.0 g/mol |
IUPAC 名称 |
[(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9E,11R,15E,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate |
InChI |
InChI=1S/C41H67NO12/c1-10-31(43)27(7)36(46)25(5)19-26(6)39-28(8)35(45)22(2)15-16-30(51-34-20-32(52-40(42)48)37(47)29(9)50-34)14-12-11-13-23(3)38-24(4)17-18-41(49,54-38)21-33(44)53-39/h13,15-17,22,25-30,32,34-39,45-47,49H,10-12,14,18-21H2,1-9H3,(H2,42,48)/b16-15+,23-13+/t22-,25+,26+,27+,28+,29+,30+,32+,34-,35?,36-,37+,38+,39+,41+/m0/s1 |
InChI 键 |
BAMOPHNQZMRRFR-FAKYRMHZSA-N |
手性 SMILES |
CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C([C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)O)C)O |
规范 SMILES |
CCC(=O)C(C)C(C(C)CC(C)C1C(C(C(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
